2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one
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Overview
Description
2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one is a synthetic compound known for its versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The compound can be synthesized via a multi-step process, starting with the formation of 4-(Chloromethyl)-1,3-thiazole through the reaction of thioamide with chloromethylating agents under controlled conditions.
Intermediate Formation: The intermediate is then reacted with a substituted phthalazine derivative, utilizing coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane, to form the final product.
Reaction Conditions: The reactions typically require moderate temperatures (40-60°C) and inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.
Industrial Production Methods:
Scalability: The industrial production involves optimization of reaction conditions to enhance yield and purity. Continuous flow processes and automated synthesis platforms are often employed to achieve large-scale production efficiently.
Purification: The final product is purified using techniques like column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can occur at the chloromethyl group using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, meta-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation products include sulfoxides and sulfones.
Reduction yields alcohol or methylene derivatives.
Substitution results in various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Investigated for its potential as an antimicrobial compound, showing activity against bacterial and fungal strains.
Pharmaceutical Research: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry:
Materials Science: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Agrochemicals: Studied for its potential use in the development of novel agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound acts by inhibiting key enzymes involved in cellular processes, such as kinases and proteases, leading to disruption of cellular signaling pathways.
DNA Interactions: Binds to DNA and interferes with replication and transcription processes, thereby exhibiting cytotoxic effects on rapidly dividing cells.
Comparison with Similar Compounds
2-{[4-(Bromomethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one
2-{[4-(Methylthio)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one
2-{[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one
This compound is a testament to the fascinating interplay of chemistry, biology, and industrial science. Its synthesis, reactions, and applications highlight its versatility and potential impact across various scientific domains.
Properties
IUPAC Name |
2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-5-10-8-19-12(16-10)7-17-13(18)11-4-2-1-3-9(11)6-15-17/h1-4,6,8H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCGIMZGTMQTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC3=NC(=CS3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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